

Spectroscopic Characterization of Novel Pyrazole Derivatives: An In-depth Technical Guide

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| Compound Name: | 5-Morpholino-1H-pyrazol-3-amine | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a fundamental scaffold in medicinal chemistry.[1] Since its first synthesis in 1883, the pyrazole motif has become a critical pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The development of novel pyrazole derivatives is a focal point of synthetic and medicinal chemistry, necessitating robust and comprehensive characterization to elucidate their molecular structure and purity.[1]

This technical guide provides a detailed overview of the primary spectroscopic techniques used for the structural elucidation of newly synthesized pyrazole derivatives. It includes generalized experimental protocols, representative data, and workflow visualizations to assist researchers in applying these methods effectively. The techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. For pyrazole derivatives, ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework, the substitution pattern on the pyrazole ring, and the connectivity of atoms.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent peaks with signals of interest.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (0 ppm).[7]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube.[8] Acquire the spectra on a 400 or 500 MHz NMR spectrometer.[7][9]
 - For ¹H NMR: Typical parameters include a spectral width of 12,000 Hz, an acquisition time of 5 seconds, and an accumulation of 16-256 transients depending on the sample concentration.[8]
 - For ¹³C NMR: A wider spectral width is used, and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Data Presentation: Representative NMR Data

The chemical shifts of protons and carbons in pyrazole derivatives are influenced by the electronic effects of substituents on the ring. The following tables summarize typical chemical shift ranges for substituted pyrazoles.[2][7][9][10]

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Pyrazole Derivative.



| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------|-------------------------|--------------|------------------------------|
| Pyrazole-H4 | 6.63 | Singlet | - |
| Aromatic-H | 7.22 - 7.87 | Multiplet | - |
| CH₃ | 2.38 | Singlet | - |

| NH (if unsubstituted) | 13.38 | Broad Singlet | - |

Data synthesized from literature examples.[9]

Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted Pyrazole Derivative.

| Carbon | Chemical Shift (δ, ppm) |
|-------------|-------------------------|
| Pyrazole-C3 | 155.19 |
| Pyrazole-C4 | 109.52 |
| Pyrazole-C5 | 149.47 |
| Aromatic-C | 126.48 - 134.90 |
| C=O | ~162 |

| CH₃ | 21.68 |

Data synthesized from literature examples.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of bonds within the pyrazole derivative can be determined.[11]

Experimental Protocol: FT-IR

Sample Preparation:



- KBr Pellet: Mix ~1 mg of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000–400 cm⁻¹.[10][12]
- Data Analysis: Identify the characteristic absorption peaks (in cm⁻¹) and assign them to specific functional groups (e.g., C=O, N-H, C=N, C-H aromatic/aliphatic).[11]

Data Presentation: Representative FT-IR Data

The table below lists characteristic IR absorption frequencies for functional groups commonly found in pyrazole derivatives.[11][13]

Table 3: Common FT-IR Absorption Frequencies for Pyrazole Derivatives.

| Functional Group | Bond Vibration | Characteristic Absorption (cm ⁻¹) |
|------------------|----------------|---|
| Amine/Amide | N-H Stretch | 3100 - 3400 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Pyrazole Ring | C=N Stretch | 1500 - 1650 |
| Carbonyl | C=O Stretch | 1650 - 1750 |

| Sulfonamide | S=O Stretch | 1300 - 1350 and 1140 - 1180 |

Data synthesized from literature examples.[11][14]



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For novel pyrazole derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate molecular weight.[15][16] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[16]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like many pyrazole derivatives, often yielding the protonated molecular ion [M+H]+.[10][15]
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Data Analysis: Determine the m/z value of the molecular ion peak. Use the exact mass
 (typically to four decimal places) to calculate the elemental composition and confirm that it
 matches the expected molecular formula of the synthesized compound.[9] Analyze major
 fragment ions to corroborate the proposed structure.[16]

Data Presentation: Representative Mass Spectrometry Data

Table 4: Example of High-Resolution Mass Spectrometry (HRMS-ESI) Data.

| Compound | Expected Molecular Formula | Calculated [M+H]+ (m/z) | Found [M+H]+ (m/z) |
|--------------------|-------------------------------|----------------------------|--------------------|
| Example Pyrazole 1 | C22H18N2O2S | 375.1162 | 375.1165 |



| Example Pyrazole 2 | C₁₅H₁₁ClN₂ | 255.0684 | 255.0679 |

Data synthesized from literature examples.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, which are aromatic and often contain extended conjugated systems, this technique is useful for confirming the presence of the chromophoric pyrazole system and any associated conjugated groups.

Experimental Protocol: UV-Vis

- Sample Preparation: Prepare a very dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.[17]
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
- Sample Measurement: Replace the blank with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200–800 nm) to record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax). The λmax value is characteristic of the compound's electronic structure.[18][19]

Data Presentation: Representative UV-Vis Data

Table 5: Typical UV-Vis Absorption Maxima for Pyrazole Derivatives.

| Structural Feature | Typical λmax Range (nm) |
|-----------------------------|-------------------------|
| Unsubstituted Pyrazole Ring | 210 - 220 |
| Phenyl-substituted Pyrazole | 240 - 280 |

| Pyrazole with Extended Conjugation | > 280 |

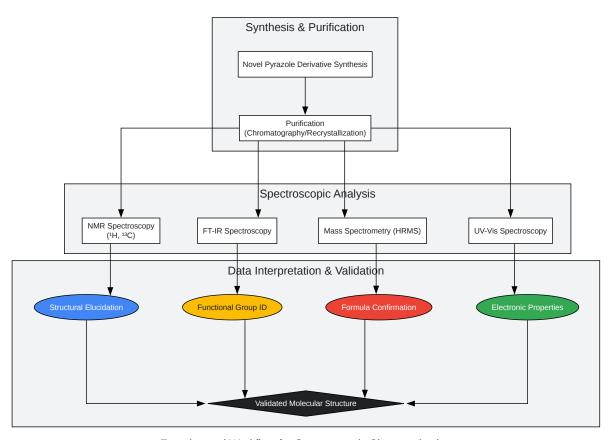


Data synthesized from literature examples.[5][17][18]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in chemical and biological research. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of pyrazole derivative characterization.



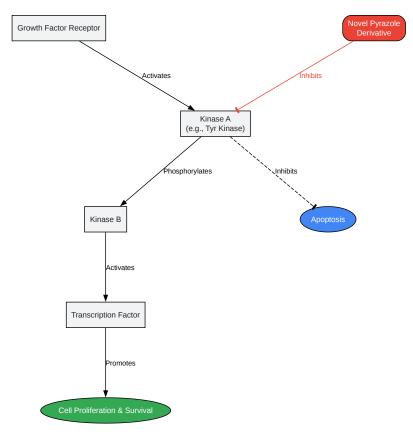


Experimental Workflow for Spectroscopic Characterization

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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a novel pyrazole derivative.

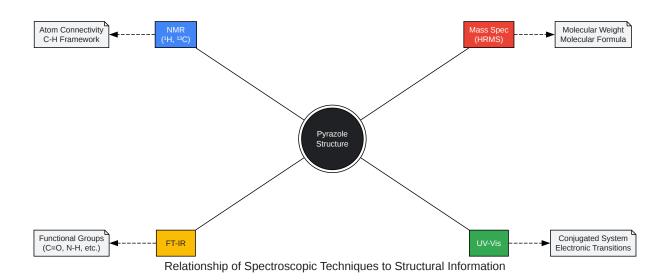


Hypothetical Signaling Pathway Inhibition



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Caption: A hypothetical signaling pathway where a pyrazole derivative inhibits a kinase, leading to apoptosis.



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Caption: A diagram illustrating the specific structural information provided by each major spectroscopic technique.

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